4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal is an organic compound characterized by the presence of an ethoxyphenyl group attached to a butanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal typically involves the condensation of 4-ethoxybenzaldehyde with a suitable methyl ketone under acidic or basic conditions. The reaction may proceed through an aldol condensation followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(4-ethoxyphenyl)-2-methyl-4-oxobutanoic acid.
Reduction: Formation of 4-(4-ethoxyphenyl)-2-methyl-4-hydroxybutanal.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanoic acid: An oxidized derivative with similar structural features.
4-(4-Ethoxyphenyl)-2-methyl-4-hydroxybutanal: A reduced form with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
666751-98-0 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal |
InChI |
InChI=1S/C13H16O3/c1-3-16-12-6-4-11(5-7-12)13(15)8-10(2)9-14/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
IIVULKURJOPTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.